molecular formula C14H21BClNO2 B2399333 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride CAS No. 2377609-02-2

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B2399333
CAS No.: 2377609-02-2
M. Wt: 281.59
InChI Key: CARHJAYVUHGJGU-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring attached to an indoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride typically involves the reaction of indoline with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boronates.

    Substitution: Halogenated indoline derivatives.

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is unique due to its indoline structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in certain organic synthesis reactions where other similar compounds might not be as effective .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12;/h5-7,16H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARHJAYVUHGJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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